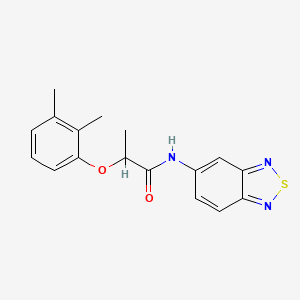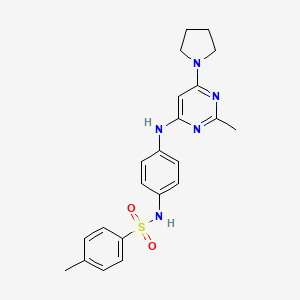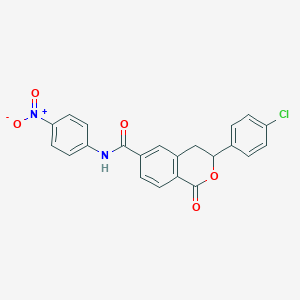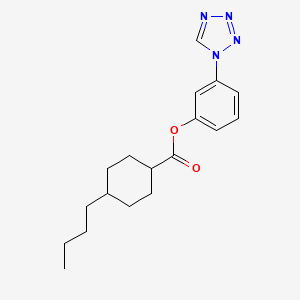![molecular formula C19H18FN3O3S B11330417 4-fluoro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11330417.png)
4-fluoro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-フルオロ-N-[3-(3-メトキシ-4-プロポキシフェニル)-1,2,4-チアジアゾール-5-イル]ベンズアミドは、ベンズアミド類に属する合成有機化合物です。フッ素原子、メトキシ基、プロポキシ基、およびチアジアゾール環の存在が特徴です。
製法
4-フルオロ-N-[3-(3-メトキシ-4-プロポキシフェニル)-1,2,4-チアジアゾール-5-イル]ベンズアミドの合成には、容易に入手可能な出発物質から始まる複数のステップが伴います。合成経路には通常、次のステップが含まれます。
チアジアゾール環の形成: チアジアゾール環は、適切なヒドラジン誘導体を二硫化炭素と酸化剤と反応させることで合成されます。
フッ素原子の導入: フッ素原子は、フッ素化剤(フッ化カリウムなど)を用いた求核置換反応によって導入されます。
メトキシ基とプロポキシ基の結合: メトキシ基とプロポキシ基は、適切なハロアルカンを用いたアルキル化反応によって導入されます。
ベンズアミド部分の形成: 最後のステップでは、中間体を塩基性条件下でベンゾイルクロリドと反応させることで、ベンズアミド部分が形成されます。
工業的な製造方法には、収率と純度を最大限に高めるために、温度、圧力、溶媒の選択などの反応条件の最適化が含まれる場合があります。
化学反応の分析
4-フルオロ-N-[3-(3-メトキシ-4-プロポキシフェニル)-1,2,4-チアジアゾール-5-イル]ベンズアミドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化させることができ、対応する酸化生成物が生成されます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、特定の官能基が還元されます。
置換: この化合物は、求核置換反応を起こすことができ、求核剤が芳香環上の特定の置換基を置き換えます。
加水分解: 加水分解反応は、酸性または塩基性条件下で行うことができ、特定の結合が切断されて対応する加水分解生成物が生成されます。
これらの反応で一般的に使用される試薬や条件には、有機溶媒、触媒、特定の温度や圧力の条件などがあります。
科学研究への応用
4-フルオロ-N-[3-(3-メトキシ-4-プロポキシフェニル)-1,2,4-チアジアゾール-5-イル]ベンズアミドは、いくつかの科学研究に利用されています。
化学: この化合物は、有機合成においてビルディングブロックとして使用され、より複雑な分子を生成することができます。
生物学: 抗菌、抗真菌、抗癌などの潜在的な生物活性について研究されています。
医学: 特定の疾患を標的にする新薬の開発など、潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセス開発に利用されており、さまざまな産業用途の進歩に貢献しています。
準備方法
The synthesis of 4-fluoro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate hydrazine derivatives with carbon disulfide and an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.
Attachment of the Methoxy and Propoxy Groups: The methoxy and propoxy groups are introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with benzoyl chloride under basic conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
4-fluoro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds and formation of corresponding hydrolysis products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.
科学的研究の応用
4-fluoro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
作用機序
4-フルオロ-N-[3-(3-メトキシ-4-プロポキシフェニル)-1,2,4-チアジアゾール-5-イル]ベンズアミドの作用機序には、特定の分子標的や経路との相互作用が関与しています。この化合物は、特定の酵素や受容体に結合し、その活性を調節することで、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的や経路は、特定の用途や使用状況によって異なります。
類似化合物との比較
4-フルオロ-N-[3-(3-メトキシ-4-プロポキシフェニル)-1,2,4-チアジアゾール-5-イル]ベンズアミドは、次のような類似化合物と比較することができます。
3-フルオロ-4-メトキシベンゾイルプロピオン酸: この化合物は、類似の構造的特徴を共有していますが、官能基と全体的な構造が異なります。
3-フルオロ-N-(4-メトキシフェニル)ベンズアミド: この化合物は、類似のベンズアミド部分を有していますが、芳香環上の置換基が異なります。
4-フルオロ-N-[3-(3-メトキシ-4-プロポキシフェニル)-1,2,4-チアジアゾール-5-イル]ベンズアミドの独自性は、特定の官能基の組み合わせと、チアジアゾール環の存在にあります。これにより、独特の化学的および生物学的特性が得られます。
特性
分子式 |
C19H18FN3O3S |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
4-fluoro-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C19H18FN3O3S/c1-3-10-26-15-9-6-13(11-16(15)25-2)17-21-19(27-23-17)22-18(24)12-4-7-14(20)8-5-12/h4-9,11H,3,10H2,1-2H3,(H,21,22,23,24) |
InChIキー |
QTTQQKAQZPMPJV-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4-chlorophenyl){4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11330352.png)

![2-{1-[8,9-dimethyl-7-(4-methylpyridin-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11330366.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11330381.png)
![3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11330390.png)
![2-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B11330391.png)

![1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B11330394.png)
![4-propoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11330403.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B11330404.png)

